N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H25N3O2S and its molecular weight is 395.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a benzo[d]thiazole moiety, a pyridine group, and a cyclohexanecarboxamide framework, which contribute to its pharmacological properties.
Molecular Structure
The molecular formula of this compound is C18H20N2O2S, indicating the presence of various functional groups that may interact with biological targets. The structural components are summarized in the table below:
Component | Description |
---|---|
Benzo[d]thiazole | A heterocyclic aromatic compound known for diverse biological activities. |
Pyridine | A nitrogen-containing ring that enhances solubility and bioactivity. |
Cyclohexanecarboxamide | Provides structural stability and potential interactions with enzymes. |
Anticancer Properties
Research has demonstrated that compounds with similar structural features exhibit significant anticancer activity. For instance, a series of benzothiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) cells. Notably, some derivatives showed promising results, suggesting that this compound may also possess similar properties .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of benzothiazole derivatives, several compounds demonstrated IC50 values in the micromolar range against the aforementioned cancer cell lines. The specific mechanism of action for these compounds often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Compounds featuring benzo[d]thiazole moieties are frequently associated with antimicrobial properties. Preliminary studies suggest that this compound may exhibit moderate inhibitory effects against various bacterial strains, including Staphylococcus aureus and certain fungi .
Comparative Analysis of Antimicrobial Activity
The following table summarizes the antimicrobial activity of similar compounds:
Compound Name | Target Bacteria/Fungi | Activity |
---|---|---|
N-(6-ethoxybenzo[d]thiazol-2-yl)carboxamide | Staphylococcus aureus | Moderate Inhibition |
N-(4-methoxybenzyl)-N’-(5-nitro-thiazol) | E. coli | Significant Inhibition |
N-(4-ethoxybenzo[d]thiazol-2-yl)hydrazide | Candida albicans | Moderate Inhibition |
The biological activity of this compound may be attributed to its ability to interact with specific biological macromolecules. The benzo[d]thiazole moiety is known for its capacity to bind to enzymes and receptors, potentially modulating their activity.
Interaction Studies
Further interaction studies are essential to elucidate the specific mechanisms by which this compound exerts its biological effects. Potential targets include:
- Enzymatic Inhibition : Compounds may inhibit key enzymes involved in cancer metabolism or bacterial cell wall synthesis.
- Receptor Binding : The pyridine group may facilitate binding to neurotransmitter receptors or other cellular targets.
特性
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-2-27-18-12-8-13-19-20(18)24-22(28-19)25(15-17-11-6-7-14-23-17)21(26)16-9-4-3-5-10-16/h6-8,11-14,16H,2-5,9-10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAXDFYENXVSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。